2-(Chloroacetyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline 2-(Chloroacetyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
Brand Name: Vulcanchem
CAS No.: 111631-72-2
VCID: VC20798139
InChI: InChI=1S/C13H16ClNO3/c1-17-11-5-9-3-4-15(13(16)7-14)8-10(9)6-12(11)18-2/h5-6H,3-4,7-8H2,1-2H3
SMILES: COC1=C(C=C2CN(CCC2=C1)C(=O)CCl)OC
Molecular Formula: C13H16ClNO3
Molecular Weight: 269.72 g/mol

2-(Chloroacetyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

CAS No.: 111631-72-2

Cat. No.: VC20798139

Molecular Formula: C13H16ClNO3

Molecular Weight: 269.72 g/mol

* For research use only. Not for human or veterinary use.

2-(Chloroacetyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline - 111631-72-2

Specification

CAS No. 111631-72-2
Molecular Formula C13H16ClNO3
Molecular Weight 269.72 g/mol
IUPAC Name 2-chloro-1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethanone
Standard InChI InChI=1S/C13H16ClNO3/c1-17-11-5-9-3-4-15(13(16)7-14)8-10(9)6-12(11)18-2/h5-6H,3-4,7-8H2,1-2H3
Standard InChI Key KHDGBPOMQWRELV-UHFFFAOYSA-N
SMILES COC1=C(C=C2CN(CCC2=C1)C(=O)CCl)OC
Canonical SMILES COC1=C(C=C2CN(CCC2=C1)C(=O)CCl)OC

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator